
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-6-((3S,4S)-4-methyl-1-(6-quinoxalinylmethyl)-3-pyrrolidinyl)-
Overview
Description
PF-4181366 is a bio-active chemical.
Scientific Research Applications
Potential for Cognitive Disorders Treatment
One significant application of a derivative of 4H-Pyrazolo[3,4-d]pyrimidin-4-one is in the treatment of cognitive disorders. The compound PF-04447943, a novel PDE9A inhibitor, has been identified using structure-based drug design and has advanced into clinical trials. It has shown efficacy in elevating central cGMP levels in the brain and cerebral spinal fluid of rodents and humans, exhibiting procognitive activity and synaptic stabilization in animal models. This makes it a promising pharmacological tool for diseases associated with impairment of cGMP signaling or cognition (Verhoest et al., 2012).
Antimicrobial and Anti-Inflammatory Properties
Several derivatives of 4H-Pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones displayed significant cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives have shown potential as antimicrobial agents (Holla et al., 2006), and compounds like 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones have been investigated for their non-ulcerogenic anti-inflammatory effects (Auzzi et al., 1983).
Synthesis and Pharmacological Potential
Numerous studies focus on the synthesis of various derivatives of 4H-Pyrazolo[3,4-d]pyrimidin-4-one and their potential pharmacological applications. For example, pyrazolo[3,4-d]pyrimidines have been synthesized with properties suggesting potential uses in pharmacology, as indicated by studies exploring their structural and functional aspects (Ogurtsov & Rakitin, 2021). The versatility and pharmacological significance of these compounds are highlighted by their varied synthesis methods and potential biological activities.
properties
CAS RN |
1082743-32-5 |
|---|---|
Product Name |
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1-cyclopentyl-1,5-dihydro-6-((3S,4S)-4-methyl-1-(6-quinoxalinylmethyl)-3-pyrrolidinyl)- |
Molecular Formula |
C24H27N7O |
Molecular Weight |
429.53 |
IUPAC Name |
1-cyclopentyl-6-[(3S,4S)-4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H27N7O/c1-15-12-30(13-16-6-7-20-21(10-16)26-9-8-25-20)14-19(15)22-28-23-18(24(32)29-22)11-27-31(23)17-4-2-3-5-17/h6-11,15,17,19H,2-5,12-14H2,1H3,(H,28,29,32)/t15-,19-/m1/s1 |
InChI Key |
SNCRCEGCQVMUBS-DNVCBOLYSA-N |
SMILES |
CC1CN(CC1C2=NC3=C(C=NN3C4CCCC4)C(=O)N2)CC5=CC6=NC=CN=C6C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PF-4181366; PF 4181366; PF4181366. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

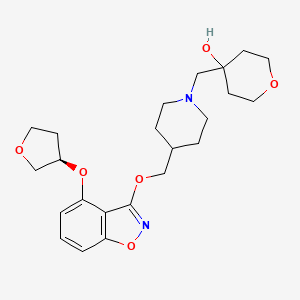

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B609952.png)
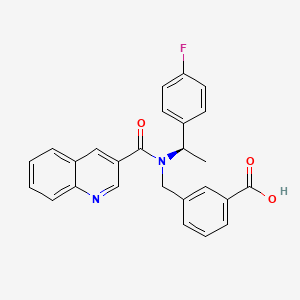
![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)
![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
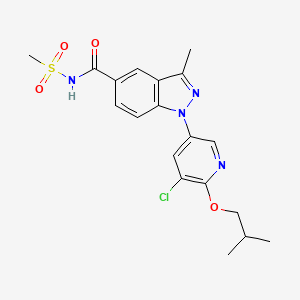
![2-Methoxy-3-(2-(2-methoxyethoxy)ethoxy)-11h-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B609960.png)
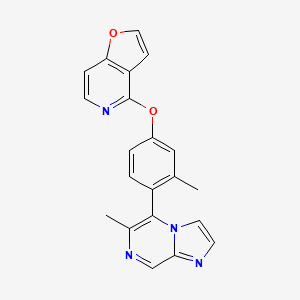
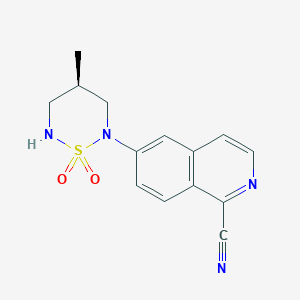
![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
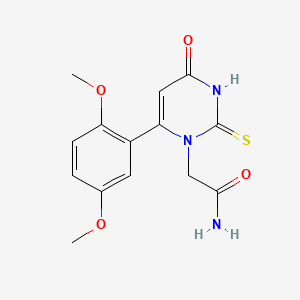
![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)
